
Angiogenesis inhibitor 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Angiogenesis Inhibitor 2 involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions typically include controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously monitored to ensure consistency and purity of the final product. The process often involves purification steps such as crystallization and chromatography to isolate the compound .
化学反应分析
Binding Interactions with Tie2 Receptor
Ang2 binds the Tie2 receptor on endothelial cells (ECs) with high specificity, competing with angiopoietin-1 (Ang1) to destabilize blood vessels. This interaction is context-dependent:
-
In the presence of VEGF-A , Ang2 enhances EC migration, survival, and tubule formation by disrupting EC-pericyte interactions .
-
In the absence of VEGF-A , Ang2 induces EC apoptosis and vessel regression .
Structural studies show that Ang2’s fibrinogen-like domain mediates Tie2 binding, while its N-terminal coiled-coil domain facilitates oligomerization, critical for receptor activation .
Phosphorylation and Signaling Pathways
Ang2 modulates multiple kinase pathways via Tie2:
These phosphorylation events are critical for Ang2’s dual role in angiogenesis and vascular regression.
Modulation of VEGF-A Expression
Ang2 cross-talks with VEGF-A to regulate angiogenic outcomes:
-
In Tie2-expressing glioma cells, Ang2 suppresses VEGF-A mRNA and protein levels, reducing tumor-associated angiogenesis .
-
Co-treatment with VEGF-A rescues Ang2-induced EC detachment, highlighting their synergistic/antagonistic relationship .
Induction of Apoptosis in Endothelial Cells
Ang2 triggers apoptosis under low VEGF conditions through:
-
Disruption of EC-pericyte interactions , leading to loss of survival signals .
-
Downregulation of anti-apoptotic Bcl-2 family proteins , promoting caspase-3 activation .
This mechanism is exploited in anti-cancer therapies to starve tumors of vascular support.
Comparative Analysis with Other Angiogenesis Inhibitors
Inhibitor | Target | Mechanism | Key Difference from Ang2 |
---|---|---|---|
Bevacizumab | VEGF-A | Neutralizes VEGF-A ligand | Does not target Tie2 signaling |
Ramucirumab | VEGFR-2 | Blocks VEGF-A/C/D binding | Broad-spectrum receptor inhibition |
Aflibercept | VEGF-A/B, PlGF | Decoy receptor fusion protein | Multi-ligand trapping |
Ang2 (This study) | Tie2, VEGF-A | Context-dependent Tie2 modulation | Dual pro-/anti-angiogenic effects |
Therapeutic Implications
科学研究应用
Therapeutic Applications
-
Cancer Treatment :
- Angiogenesis Inhibitor 2 has been studied extensively in various cancers, including breast cancer, prostate cancer, and non-small cell lung cancer. Its application in combination with other therapies enhances its effectiveness.
- Clinical trials have demonstrated that patients receiving this compound alongside traditional chemotherapy exhibit improved outcomes compared to those receiving chemotherapy alone .
- Neurogenesis Regulation :
- Inflammatory Diseases :
Case Study 1: Breast Cancer
In a clinical trial involving patients with metastatic breast cancer, the administration of this compound resulted in significant tumor shrinkage when combined with standard chemotherapy regimens. This study highlighted the drug's ability to enhance the efficacy of existing treatments while minimizing side effects commonly associated with cytotoxic agents.
Case Study 2: Prostate Cancer
A phase II study evaluated the effects of this compound in hormone-refractory metastatic prostate cancer. Patients demonstrated prolonged progression-free survival when treated with this inhibitor alongside hormonal therapies, suggesting a synergistic effect that warrants further investigation .
Comparative Analysis of Angiogenesis Inhibitors
Inhibitor | Target | Cancer Types | Clinical Outcome |
---|---|---|---|
This compound | VEGFR-2 | Breast, Prostate | Improved tumor response |
Bevacizumab | VEGF | Colorectal, Lung | Extended survival |
ZD6474 | VEGFR-2, EGFR | Non-small cell lung cancer | Tumor shrinkage observed |
Combretastatin A-4 | Tubulin | Soft tissue sarcoma | Dose-limiting toxicity noted |
作用机制
The mechanism of action of Angiogenesis Inhibitor 2 involves the inhibition of key signaling pathways that promote angiogenesis. The compound targets molecular pathways such as the vascular endothelial growth factor (VEGF) pathway, which is crucial for the proliferation and migration of endothelial cells. By blocking these pathways, this compound effectively prevents the formation of new blood vessels, thereby restricting the growth and spread of tumors .
相似化合物的比较
- Bevacizumab (Avastin®)
- Cabozantinib (Cometriq®)
- Everolimus (Afinitor®)
- Lenalidomide (Revlimid®)
- Lenvatinib mesylate (Lenvima®)
- Pazopanib (Votrient®)
- Ramucirumab (Cyramza®)
- Regorafenib (Stivarga®)
Comparison: Angiogenesis Inhibitor 2 is unique in its ability to target multiple pathways involved in angiogenesis, making it more effective in inhibiting tumor growth compared to some of the other compounds listed. Additionally, it has shown fewer side effects in clinical trials, making it a promising candidate for further development .
生物活性
Angiogenesis inhibitors are critical in cancer therapy, as they target the formation of new blood vessels that supply tumors. Among these, Angiogenesis Inhibitor 2 (Ang-2) has gained attention due to its dual role in promoting and inhibiting angiogenesis depending on the context. This article explores the biological activity of Ang-2, summarizing key research findings, case studies, and relevant data.
Overview of this compound
Ang-2 is part of the angiopoietin family and plays a significant role in regulating angiogenesis. It interacts primarily with the Tie-2 receptor on endothelial cells, influencing their behavior during vascular development and tumor progression. The biological activity of Ang-2 can be summarized as follows:
- Promotes Angiogenesis : In certain contexts, particularly when co-expressed with VEGF (Vascular Endothelial Growth Factor), Ang-2 can enhance endothelial cell survival and proliferation.
- Inhibits Angiogenesis : At lower concentrations or in the absence of VEGF, Ang-2 can induce apoptosis in endothelial cells, leading to reduced vascular density and tumor growth inhibition .
The biological activity of Ang-2 is mediated through several mechanisms:
- VEGF Interaction : Ang-2 acts synergistically with VEGF to promote angiogenesis by enhancing endothelial cell migration and proliferation. However, under conditions of low VEGF availability, it can trigger apoptosis in endothelial cells .
- Receptor Binding : Ang-2 binds to Tie-2 receptors on endothelial cells, modulating their response to other angiogenic signals. This interaction is crucial for both the initiation and stabilization of blood vessels .
- Cytokine Modulation : Ang-2 influences the expression of various cytokines involved in inflammation and immune responses, which can further affect angiogenic processes .
Case Studies
- Tumor Microenvironment Studies : Research has shown that overexpression of Ang-2 correlates with increased malignancy and poor prognosis in several cancers. For instance, studies have indicated that high levels of Ang-2 are associated with aggressive tumor phenotypes in melanoma and ovarian cancer .
- Clinical Trials : Clinical observations have noted that patients with elevated Ang-2 levels often exhibit enhanced tumor angiogenesis and poorer therapeutic outcomes. This has prompted investigations into targeting Ang-2 as a therapeutic strategy alongside conventional anti-VEGF therapies .
Data Table
Future Directions
The complexity of Ang-2's role in angiogenesis necessitates further research to clarify its mechanisms and potential as a therapeutic target. Future studies should focus on:
- Combination Therapies : Exploring the efficacy of combining Ang-2 inhibitors with existing anti-cancer therapies.
- Biomarker Development : Investigating the potential of Ang-2 as a prognostic biomarker for cancer progression.
- Mechanistic Studies : Detailed studies on how Ang-2 interacts with other signaling pathways involved in tumor angiogenesis.
属性
分子式 |
C42H50N4O6S |
---|---|
分子量 |
738.9 g/mol |
IUPAC 名称 |
1-propan-2-yl-3-[(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-11-yl]thiourea |
InChI |
InChI=1S/C42H50N4O6S/c1-24(2)43-42(53)44-31-23-35(48-6)36-21-28(31)18-33-39-27(14-16-46(33)4)20-38(49-7)40(50-8)41(39)52-37-22-30-26(19-34(37)47-5)13-15-45(3)32(30)17-25-9-11-29(51-36)12-10-25/h9-12,19-24,32-33H,13-18H2,1-8H3,(H2,43,44,53)/t32-,33-/m0/s1 |
InChI 键 |
NPZJRLMTONONRX-LQJZCPKCSA-N |
手性 SMILES |
CC(C)NC(=S)NC1=CC(=C2C=C1C[C@H]3C4=C(C(=C(C=C4CCN3C)OC)OC)OC5=C(C=C6CCN([C@H](C6=C5)CC7=CC=C(O2)C=C7)C)OC)OC |
规范 SMILES |
CC(C)NC(=S)NC1=CC(=C2C=C1CC3C4=C(C(=C(C=C4CCN3C)OC)OC)OC5=C(C=C6CCN(C(C6=C5)CC7=CC=C(O2)C=C7)C)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。